molecular formula C9H12N2S2 B13988598 1-Phenyl-3-(2-sulfanylethyl)thiourea CAS No. 90562-71-3

1-Phenyl-3-(2-sulfanylethyl)thiourea

Cat. No.: B13988598
CAS No.: 90562-71-3
M. Wt: 212.3 g/mol
InChI Key: UNPXZTRFZYBIOH-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-sulfanylethyl)thiourea is an organosulfur compound with the molecular formula C9H12N2S2. This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

The synthesis of 1-Phenyl-3-(2-sulfanylethyl)thiourea typically involves the reaction of phenyl isothiocyanate with 2-mercaptoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-3-(2-sulfanylethyl)thiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating certain diseases due to its ability to interact with biological targets.

    Industry: It is used in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-sulfanylethyl)thiourea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress, leading to its potential use as an antioxidant .

Comparison with Similar Compounds

1-Phenyl-3-(2-sulfanylethyl)thiourea can be compared with other thiourea derivatives such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

90562-71-3

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

1-phenyl-3-(2-sulfanylethyl)thiourea

InChI

InChI=1S/C9H12N2S2/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11,13)

InChI Key

UNPXZTRFZYBIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCS

Origin of Product

United States

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